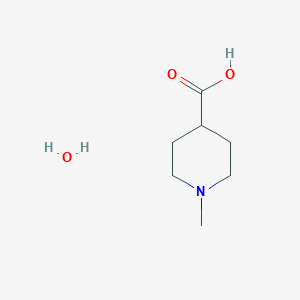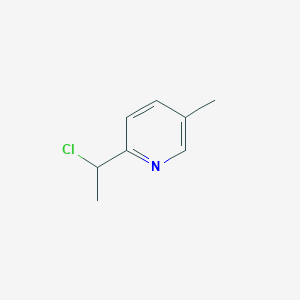![molecular formula C7H11N3O B11918876 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen atoms within the ring system, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one typically involves cyclization reactions. One efficient method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The nitrogen atoms within the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one can be compared with other spirocyclic compounds such as:
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: This compound is an intermediate in the synthesis of pharmaceuticals like Irbesartan.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity, this compound shares a similar core structure but differs in functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative is studied for its potential as a METTL3 inhibitor.
Each of these compounds has unique properties and applications, highlighting the versatility of spirocyclic structures in chemical research.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
FKUAFFFWFLYUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2(CCNC2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)

![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)




![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
